
4-(4-tert-Butylphenyl)benzoic Acid
Overview
Description
4-(4-tert-Butylphenyl)benzoic Acid, also known as 4-tert-Butylbiphenyl-4’-carboxylic acid, is an organic compound with the molecular formula C17H18O2. It is characterized by a biphenyl structure with a tert-butyl group attached to one of the phenyl rings and a carboxylic acid group attached to the other phenyl ring. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
The primary targets of 4-(4-tert-Butylphenyl)benzoic Acid are the central nervous system, liver, kidneys, testes, epididymides, hemopoietic system, and the thymus . It has been shown to interact with these organs, causing various effects that can lead to toxicity .
Mode of Action
This compound interacts with its targets through various biochemical reactions. For instance, it has been shown to cause toxicity in male reproductive organs, including testicular lesions, spermatotoxic effects, and infertility, at relatively low concentrations .
Biochemical Pathways
This compound affects several biochemical pathways. It is metabolized to form benzoic acids in rat hepatocytes . These benzoic acids then lead to the accumulation of alkyl-benzoyl-CoA conjugates at high and steady levels . This accumulation could impair male reproduction by adversely affecting CoA-dependent processes required for spermatogenesis .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is known to be metabolized to form benzoic acids . .
Result of Action
The molecular and cellular effects of this compound’s action include toxicity in the central nervous system, liver, kidneys, testes, epididymides, hemopoietic system, and the thymus . It also causes testes atrophy from seminiferous tubular degeneration and destruction of the germinative epithelium, resulting in disturbance of spermatogenesis including loss of late spermatids .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its water solubility is very much dependent on pH . Additionally, it has been shown that environmental factors affect the function of soil microorganisms, thereby altering the composition, structure, and richness of soil microbial communities .
Biochemical Analysis
Biochemical Properties
4-(4-tert-Butylphenyl)benzoic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of yeast sirtuin (Sir2p), an enzyme involved in the regulation of gene expression and cellular aging . The interaction between this compound and Sir2p is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of Sir2p by this compound can lead to changes in the expression of genes involved in aging and stress responses . Additionally, this compound has been shown to affect cellular metabolism by altering the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of Sir2p, inhibiting its deacetylase activity . This inhibition leads to the accumulation of acetylated proteins, which can affect various cellular processes, including gene expression and metabolic regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound can lead to sustained inhibition of Sir2p and other enzymes, resulting in prolonged changes in cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit Sir2p without causing significant toxicity . At high doses, it may exhibit toxic or adverse effects, including disruption of cellular metabolism and induction of oxidative stress. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the inhibition of Sir2p by this compound can affect the levels of NAD+, a critical cofactor in cellular metabolism . This interaction can lead to changes in the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with Sir2p, which is localized in the nucleus, suggests that this compound may also accumulate in the nucleus to exert its effects on gene expression and cellular aging.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-tert-Butylphenyl)benzoic Acid typically involves the Friedel-Crafts acylation reaction. The process begins with the acylation of tert-butylbenzene using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
tert-Butylbenzene+Benzoyl chlorideAlCl34-(4-tert-Butylphenyl)benzoic Acid
The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the aluminum chloride catalyst.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(4-tert-Butylphenyl)benzoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes, such as sirtuins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a stabilizer in polymers and as an intermediate in the production of specialty chemicals.
Comparison with Similar Compounds
4-tert-Butylbenzoic Acid: Similar structure but lacks the biphenyl moiety.
Biphenyl-4-carboxylic Acid: Similar structure but lacks the tert-butyl group.
4-tert-Butylphenol: Similar structure but lacks the carboxylic acid group.
Uniqueness: 4-(4-tert-Butylphenyl)benzoic Acid is unique due to the presence of both the tert-butyl group and the biphenyl structure, which confer distinct chemical and physical properties. This combination allows for specific interactions with molecular targets and unique reactivity in chemical reactions.
Properties
IUPAC Name |
4-(4-tert-butylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)15-10-8-13(9-11-15)12-4-6-14(7-5-12)16(18)19/h4-11H,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIOPONJCVOCFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337278 | |
| Record name | 4'-tert-Butyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5748-42-5 | |
| Record name | 4'-tert-Butyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-tert-Butylphenyl)benzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


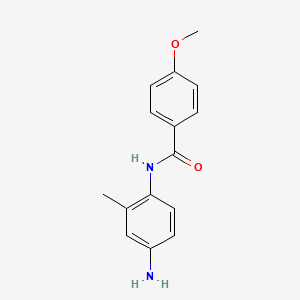
![2-[(2,2-Dimethylpropanoyl)amino]-5-methyl-3-thiophenecarboxylic acid](/img/structure/B1348675.png)
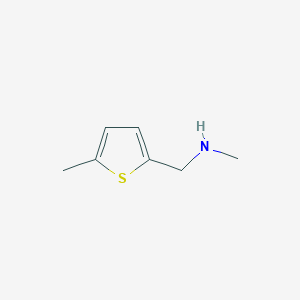
![Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1348683.png)
![2-(5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1348686.png)
![4-CHLORO-2-METHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDINE](/img/structure/B1348693.png)
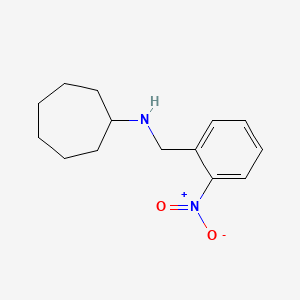
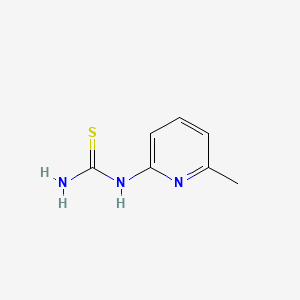
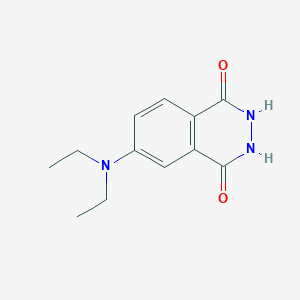
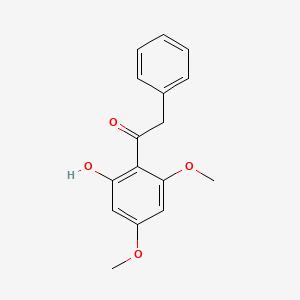
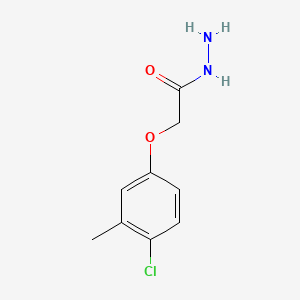
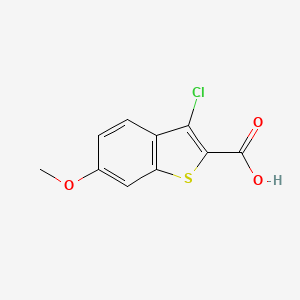
![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348713.png)
![Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1348715.png)
